molecular formula C38H44NO9P B15140585 Tubulin/MMP-IN-1

Tubulin/MMP-IN-1

Cat. No.: B15140585
M. Wt: 689.7 g/mol
InChI Key: KYWNCKLZETWRBX-PFONDFGASA-N
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Description

Tubulin/MMP-IN-1 (compound 15g) is a dual-target inhibitor with potent activity against both tubulin and matrix metalloproteinases (MMPs), making it a promising candidate for cancer research. Its dual mechanism disrupts microtubule dynamics (critical for cell division) and inhibits MMPs (enzymes involved in tumor metastasis and angiogenesis).

Properties

Molecular Formula

C38H44NO9P

Molecular Weight

689.7 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate

InChI

InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14-

InChI Key

KYWNCKLZETWRBX-PFONDFGASA-N

Isomeric SMILES

CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .

Mechanism of Action

Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:

    Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.

    Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Tubulin/MMP-IN-1 : Structural data are unspecified in the evidence, but its designation as a dual inhibitor implies a hybrid pharmacophore capable of binding both tubulin and MMP active sites.
  • Compound 10 and 16 : Tubulin destabilizers with unspecified structures but shared efficacy in altering cell morphology .
  • MMP2-IN-1: A structurally defined MMP2 inhibitor (C₁₅H₁₃NO₅S, CAS 2764598-01-6) with high purity (≥99%) and a sulfonamide-based scaffold .

Mechanism of Action

  • Compounds 10 and 16 : Selective tubulin destabilizers with similar effects on microtubule organization but distinct impacts on cell shape compared to other destabilizers .
  • MMP2-IN-1 : Selective MMP2 inhibition, targeting tumor invasion and angiogenesis without affecting tubulin dynamics .

Data Tables

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Target(s) Mechanism Key Characteristics References
This compound Tubulin, MMP Dual inhibitor Potent activity in cancer models; dual pathway disruption
Compound 10 Tubulin Destabilizer Alters cell shape similarly to Compound 16
Compound 16 Tubulin Destabilizer Comparable efficacy to Compound 10 in cell assays
MMP2-IN-1 MMP2 Selective inhibitor High-purity sulfonamide derivative (C₁₅H₁₃NO₅S)

Research Findings and Discussion

  • Efficacy Limitations : While Compounds 10 and 16 effectively destabilize tubulin, their inability to target MMPs limits their utility in addressing metastatic pathways. Conversely, MMP2-IN-1’s specificity for MMP2 may reduce off-target effects but neglect tubulin-mediated mitotic disruption .
  • Structural Insights : The lack of structural data for this compound hampers direct comparison with MMP2-IN-1’s well-defined scaffold. Future studies should elucidate its pharmacophore to optimize dual-target binding .

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